Thioformin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

31335-60-1 |

|---|---|

Molecular Formula |

C2H5NOS |

Molecular Weight |

91.13 g/mol |

IUPAC Name |

N-hydroxy-N-methylmethanethioamide |

InChI |

InChI=1S/C2H5NOS/c1-3(4)2-5/h2,4H,1H3 |

InChI Key |

LSLVHNSGLHQBDX-UHFFFAOYSA-N |

SMILES |

CN(C=S)O |

Canonical SMILES |

CN(C=S)O |

Other CAS No. |

31335-60-1 |

Synonyms |

fluopsin N-methyl-N-thioformylhydroxylamine thioformin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thioformin: Chemical Structure, Properties, and Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioformin, systematically known as N-hydroxy-N-methylmethanethioamide, is a sulfur-containing organic compound with emerging interest in the field of antimicrobial research. As a thiohydroxamic acid, it demonstrates the potential for unique biological activities, including the ability to form metal complexes with notable antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its potential as an antimicrobial agent. Detailed experimental protocols for its synthesis and antimicrobial evaluation are presented, alongside a discussion of its potential mechanism of action.

Chemical Structure and Identification

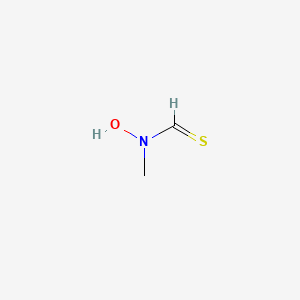

This compound is characterized by a central thiocarbonyl group bonded to a nitrogen atom which is, in turn, substituted with a hydroxyl and a methyl group. This structure classifies it as a member of the thiohydroxamic acids.

Chemical Structure:

H--C--N--OH + Lawesson's Reagent --> H--C--N--OH | | CH3 CH3

Caption: Workflow for investigating the antibacterial mechanism of this compound.

Experimental Protocols for Antimicrobial Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Positive control (standard antibiotic)

-

Negative control (broth with DMSO)

-

Sterility control (broth only)

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plates.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions. The final volume in each well should be uniform (e.g., 100 µL).

-

Controls: Include positive, negative, and sterility controls on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates a typical workflow for antimicrobial susceptibility testing.

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound is a thiohydroxamic acid with demonstrated antimicrobial potential, both as a free ligand and as a component of metal complexes. While further research is needed to fully elucidate its physicochemical properties and specific mechanism of action, the available information suggests it is a promising scaffold for the development of novel antibacterial agents. The synthetic and analytical protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this intriguing molecule. The unique structural features of this compound, particularly the presence of the thioamide group, warrant continued investigation in the context of overcoming antimicrobial resistance.

An In-depth Technical Guide to Thioformin: IUPAC Name, Synonyms, and Core Technical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioformin, a molecule of significant interest in the scientific community, possesses notable biological activities. This technical guide provides a comprehensive overview of this compound, including its precise chemical identity according to IUPAC nomenclature and a list of its common synonyms. The document delves into its physicochemical properties, summarizes its antibacterial and cytotoxic activities with quantitative data, and outlines its mechanism of action. Furthermore, this guide presents detailed experimental protocols for the assessment of its biological activity and proposes a potential synthetic route. Visual diagrams are provided to illustrate its mechanism of action and a proposed synthesis workflow, adhering to stringent visualization standards for clarity and precision.

Chemical Identity

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-hydroxy-N-methylmethanethioamide .

Synonyms

This compound is also known by several synonyms in scientific literature and chemical databases. The most prominent of these is Fluopsin C . Other recorded synonyms include:

-

Fluopsin

-

N-Methyl-N-thioformylhydroxylamine

-

N-hydroxy-N-methylthioformamide

-

Methanethioamide, N-hydroxy-N-methyl-

-

N-Methyl-N-hydroxythioxomethylamine

-

N-methyl-N-(thioformyl)hydroxylamine

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₅NOS | |

| Molecular Weight | 91.13 g/mol | |

| CAS Number | 31335-60-1 | |

| Canonical SMILES | CN(C=S)O | |

| InChI | InChI=1S/C2H5NOS/c1-3(4)2-5/h2,4H,1H3 | |

| InChIKey | LSLVHNSGLHQBDX-UHFFFAOYSA-N |

Biological Activity and Mechanism of Action

This compound, particularly under its synonym Fluopsin C, has demonstrated potent biological activity, primarily as an antibacterial and cytotoxic agent.

Antibacterial Activity

Fluopsin C exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2] Its efficacy is highlighted by low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against clinically significant pathogens.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Klebsiella pneumoniae ATCC 10031 | 1.66 | 1.66 | [1] |

| Klebsiella pneumoniae KPN-19 (MDR) | 3.32 | 3.32 | [1] |

| Staphylococcus aureus | < 2 | < 2 | [2] |

| Enterococcus faecium | < 2 | < 2 | [2] |

| Extensively Drug-Resistant Acinetobacter baumannii (XDRAb) | 3.5 | - | [3] |

The primary mechanism of its antibacterial action is the disruption of the cytoplasmic membrane.[4][5][6] Electron microscopy studies have revealed that treatment with Fluopsin C leads to alterations in the cell wall, permeabilization of the cytoplasmic membrane, and eventual cell lysis.[2][4]

Cytotoxic Activity

In addition to its antibacterial properties, Fluopsin C has shown significant cytotoxic effects against human cancer cell lines. Studies on human breast adenocarcinoma cells (MCF-7 and MD-MBA-231) have shown that Fluopsin C induces a form of cell death known as oncosis.[2] This process is characterized by cellular swelling, membrane blebbing, and loss of membrane integrity.[2]

| Cell Line | IC₅₀ (µmol/L) at 24h | Reference |

| MCF-7 (Human breast adenocarcinoma) | 0.9 | [2] |

| MD-MBA-231 (Human breast adenocarcinoma) | 1.03 | [2] |

| HL7702 (Normal human hepatocytes) | 2.7 | [2] |

| Human mammary epithelial cells | 2.4 | [2] |

The mechanism of its cytotoxic action involves the induction of oxidative stress, a decrease in intracellular ATP levels, and a reduction in the mitochondrial membrane potential.[2] It is important to note that Fluopsin C also exhibits cytotoxicity against normal human cell lines, indicating a need for careful consideration in therapeutic applications.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from studies on the antibacterial activity of Fluopsin C.[1]

-

Bacterial Suspension Preparation: Inoculate the test bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no drug) and a negative control (broth medium only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth onto an agar plate. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology used to assess the cytotoxicity of Fluopsin C.[2]

-

Cell Seeding: Seed the target cells (e.g., MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve this compound).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Synthesis

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism of Action

The primary antibacterial mechanism of this compound (Fluopsin C) involves the direct disruption of the bacterial cell envelope.

Caption: Mechanism of this compound's antibacterial action.

Cytotoxic Mechanism of Action

The cytotoxic effects of this compound (Fluopsin C) on eukaryotic cells, particularly cancer cells, are mediated through the induction of oncosis.

References

- 1. Biosynthesis of fluopsin C, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluopsin C induces oncosis of human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Determining the Targets of Fluopsin C Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Thioformin (Fluopsin): A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thioformin and its metal complex, Fluopsin, with a primary focus on Fluopsin C. It details the initial discovery and origin of this unique antimicrobial compound, its biosynthetic pathway, and its mechanism of action. This document synthesizes key research findings, presenting quantitative data on its biological activity in a structured format. Detailed experimental protocols for the isolation, purification, and biological evaluation of Fluopsin C are provided to facilitate further research and development. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows, offering a clear and concise reference for researchers in the fields of microbiology, natural product chemistry, and drug discovery.

Discovery and Origin

Initial Discovery

Fluopsin C, initially designated as antibiotic YC 73, was first reported in 1970 by a team of Japanese scientists.[1] It was isolated from the culture broth of a strain of Pseudomonas MCRL 10107 and was characterized as a dark green, crystalline compound containing copper and sulfur.[1] Subsequent research by other groups independently isolated what was later identified as the same compound, referring to it as antibiotic B₁ and an organocopper antibiotic compound.

Producing Organisms

This compound and its metal complexes, the Fluopsins, are secondary metabolites produced by various species of bacteria. The primary producers belong to the genera Pseudomonas and Streptomyces. The most extensively studied producing organism is Pseudomonas aeruginosa LV strain, which was isolated from citrus canker lesions. Other identified producing strains include various Pseudomonas species and Streptomyces sp. 4601. The production of Fluopsin C is notably dependent on the presence of copper in the culture medium.

Chemical Structure

Fluopsin C is a coordination complex consisting of a central copper (II) ion chelated by two molecules of the ligand, this compound. This compound, chemically known as N-methyl-N-thioformylhydroxylamine, is a small thiohydroxamate molecule. This 2:1 ligand-to-metal stoichiometry gives Fluopsin C its characteristic properties and biological activity. While copper is the most common metal ion, other divalent metal ions can also form complexes with this compound.

Biosynthesis of this compound

The biosynthetic pathway of the this compound ligand in Pseudomonas aeruginosa has been elucidated and involves a five-enzyme pathway that utilizes L-cysteine as a starting precursor. This pathway is a notable example of how bacteria synthesize metal-binding natural products.

The key enzymatic steps are as follows:

-

Succinylation of L-cysteine: The enzyme FlcB, an adenylosuccinate lyase-like enzyme, catalyzes the conjugation of L-cysteine with fumarate to produce S-succinyl-L-cysteine.

-

Oxidative Decarboxylation: The iron-dependent enzyme FlcE then acts on S-succinyl-L-cysteine, carrying out an oxidative decarboxylation to form an oxime intermediate.

-

Methylene Excision: Another iron-dependent enzyme, FlcD, removes a methylene group from the intermediate.

-

Desuccinylation: The lyase FlcC removes the succinyl group, releasing fumarate and the N-hydroxy-thioformyl intermediate.

-

N-methylation: Finally, the methyltransferase FlcA, using S-adenosyl-L-methionine (SAM) as a methyl donor, catalyzes the N-methylation of the intermediate to yield this compound.

Two molecules of the newly synthesized this compound then chelate a copper (II) ion to form the final Fluopsin C complex.

Mechanism of Action

The primary mechanism of action of Fluopsin C is the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria. This leads to a rapid increase in membrane permeability, leakage of intracellular components, and ultimately, cell death. Electron microscopy studies have shown that treatment with Fluopsin C causes significant morphological changes to the bacterial cell envelope, including complete disruption of the cell membrane. While the precise molecular interactions with the membrane are still under investigation, the broad-spectrum activity of Fluopsin C suggests a general mechanism of membrane damage rather than inhibition of a specific enzyme or metabolic pathway.

Biological Activity

Fluopsin C exhibits a broad spectrum of biological activity, including antibacterial, antifungal, and antitumor properties. Its potent antimicrobial activity against multidrug-resistant (MDR) bacteria has garnered significant research interest.

Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Fluopsin C against a range of clinically relevant bacteria.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA N315 | 0.5 | [2] |

| Staphylococcus aureus | ATCC 29213 | - | - |

| Enterococcus faecium | VRE-170 | 1.0 | [2] |

| Enterococcus faecium | ATCC 6569 | 1.0 | [3] |

| Klebsiella pneumoniae | KPC-producing kpn-19 | 2.0 | [2] |

| Klebsiella pneumoniae | ATCC 10031 | <2.0 | [4] |

| Acinetobacter baumannii | XDRAB | 3.5 | [2] |

| Escherichia coli | BW25113 | - | - |

| Bacillus subtilis | 168 | - | - |

| Pseudomonas aeruginosa | PAO1 | >70 | [5] |

Note: "-" indicates that a specific value was not provided in the cited literature.

Experimental Protocols

Production and Isolation of Fluopsin C

The following protocol is a synthesized methodology based on published literature for the production and isolation of Fluopsin C from Pseudomonas aeruginosa.

6.1.1 Fermentation

-

Prepare a nutrient broth medium supplemented with copper chloride (CuCl₂·2H₂O) to a final concentration of 5 mg/L.

-

Inoculate the medium with a fresh culture of Pseudomonas aeruginosa LV strain.

-

Incubate the culture at 28°C with shaking at 170 rpm for 8-10 days.

-

Monitor the production of the dark green pigment characteristic of Fluopsin C.

6.1.2 Extraction

-

Acidify the culture broth to pH 4.0 using an appropriate acid (e.g., HCl).

-

Centrifuge the acidified culture at 9000 rpm for 20 minutes at 4°C to pellet the bacterial cells.

-

Separate the supernatant and perform a liquid-liquid extraction with dichloromethane (CH₂Cl₂) at a 2:1 (v/v) ratio of supernatant to solvent. Repeat the extraction three times.

-

Pool the organic phases and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

6.1.3 Purification

-

The crude extract is purified using flash chromatography on a silica gel 60 column.

-

The column is equilibrated with a non-polar solvent (e.g., hexane) and the sample is loaded onto the column.

-

A gradient elution is performed with an increasing concentration of a more polar solvent (e.g., ethyl acetate) to separate the components of the crude extract.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure Fluopsin C.

-

The pure fractions are pooled and the solvent is evaporated to yield crystalline Fluopsin C.

References

- 1. Antibiotic YC 73 of pseudomonas origin. 1. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Fluopsin C for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]

- 3. Biosynthesis of fluopsin C, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of fluopsin C, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluopsin C for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Biological Activity of N-hydroxy-N-methylmethanethioamide

Disclaimer: No direct experimental data for the biological activity of N-hydroxy-N-methylmethanethioamide has been found in the public domain as of the last update of this document. This guide is therefore a predictive analysis based on the known biological activities of structurally related compounds, namely thiohydroxamic acids and N-hydroxy thioamides. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigation.

Introduction

N-hydroxy-N-methylmethanethioamide is a small molecule belonging to the class of N-substituted thiohydroxamic acids. While this specific compound has not been extensively studied, its structural motifs—the N-hydroxy group and the thioamide functionality—are present in a wide range of biologically active molecules. Thiohydroxamic acids are sulfur analogs of hydroxamic acids and are recognized for their potent metal-chelating properties. This characteristic is central to their mechanism of action as inhibitors of various metalloenzymes. This whitepaper will provide a comprehensive overview of the predicted biological activities, potential mechanisms of action, and relevant experimental protocols for the investigation of N-hydroxy-N-methylmethanethioamide, drawing parallels from data on analogous compounds.

Predicted Biological Activities and Quantitative Data

Based on the known activities of related thiohydroxamic and hydroxamic acids, N-hydroxy-N-methylmethanethioamide is predicted to exhibit inhibitory activity against metalloenzymes and may possess antimicrobial properties. The primary mechanism is expected to be the chelation of metal ions, such as zinc (Zn²⁺) or iron (Fe³⁺), within the active sites of these enzymes.

Enzyme Inhibition

The N-hydroxy-thioamide functional group is a strong zinc-binding group. Therefore, N-hydroxy-N-methylmethanethioamide is a putative inhibitor of zinc-dependent enzymes like Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).

Table 1: Predicted Enzyme Inhibition for N-hydroxy-N-methylmethanethioamide and Related Compounds

| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Thiohydroxamic Acids | Matrix Metalloproteinases (MMPs) | Predicted: 1-50 | FN-439 (a peptidyl hydroxamic acid) | 1 (against interstitial collagenase)[1] |

| Thiohydroxamic Acids | Histone Deacetylases (HDACs) | Predicted: 0.1-10 | Thiazolyl-based hydroxamates | ~50 (against HDAC4) |

| Hydroxamic Acids | Botulinum Neurotoxin A | Predicted: 1-10 | 3a and 4a (hydroxamic acids) | Ki = 1.0 and 2.1 |

Note: The IC50 values for thiohydroxamic acids are predictions based on the activities of more complex hydroxamic and thiohydroxamic acids due to a lack of publicly available data for simple, acyclic thiohydroxamic acids.

Antimicrobial Activity

Thioamides and their derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action can vary, but may involve the disruption of essential enzymatic processes within the microorganisms.

Table 2: Predicted Antimicrobial Activity for N-hydroxy-N-methylmethanethioamide and Related Compounds

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Thioamides | Staphylococcus aureus | Predicted: 10-100 | N-thiolated β-lactam 1 | 1[2] |

| Thioamides | Escherichia coli | Predicted: 10-100 | N-methyl thiosemicarbazones | 2.45 - 19.84[3] |

| Salicylanilides | Gram-positive bacteria | Predicted: 10-100 | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | 2.5–5.0[4] |

Note: The MIC values are predictions based on the activities of various thioamide and related compounds, as direct data for N-hydroxy-N-methylmethanethioamide is unavailable.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in determining the biological activity of N-hydroxy-N-methylmethanethioamide.

Synthesis of N-hydroxy-N-methylmethanethioamide

A plausible synthetic route for N-hydroxy-N-methylmethanethioamide would involve the thionation of its corresponding amide precursor, N-hydroxy-N-methylacetamide.

Protocol:

-

Starting Material: N-hydroxy-N-methylacetamide.

-

Thionating Agent: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).

-

Solvent: Anhydrous toluene or tetrahydrofuran (THF).

-

Procedure: a. Dissolve N-hydroxy-N-methylacetamide in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). b. Add Lawesson's reagent (0.5 equivalents) to the solution. c. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and quench with saturated sodium bicarbonate solution. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of the compound against a specific MMP, for example, MMP-2.

Materials:

-

Recombinant human MMP-2 catalytic domain.

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Assay buffer: 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 µM ZnSO₄, pH 7.5.

-

Test compound (N-hydroxy-N-methylmethanethioamide) dissolved in DMSO.

-

A known MMP inhibitor as a positive control (e.g., Ilomastat).

-

384-well microplate.

-

Fluorometric plate reader.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant MMP-2 enzyme.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibition of HDAC enzymes.

Materials:

-

HeLa nuclear extract (as a source of HDACs) or a specific recombinant HDAC isozyme.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Test compound dissolved in DMSO.

-

A known HDAC inhibitor as a positive control (e.g., Trichostatin A).

-

Developer solution (e.g., trypsin in a stop solution).

-

96-well microplate.

-

Fluorometric plate reader.

Procedure:

-

In a 96-well plate, add the assay buffer, HeLa nuclear extract or recombinant HDAC, and the test compound at various concentrations.

-

Add the fluorogenic HDAC substrate to each well and incubate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for an additional 30 minutes at 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm).

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value as described for the MMP inhibition assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol uses the broth microdilution method to determine the MIC of the compound against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213).

-

Mueller-Hinton Broth (MHB).

-

Test compound dissolved in DMSO.

-

A known antibiotic as a positive control (e.g., ciprofloxacin).

-

Sterile 96-well microplates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 35°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of Predicted Mechanisms and Workflows

Proposed Synthesis Workflow

Caption: Proposed synthesis of N-hydroxy-N-methylmethanethioamide.

Predicted Mechanism of MMP Inhibition

Caption: Predicted inhibition of MMPs via zinc chelation.

Signaling Pathway of HDAC Inhibition

Caption: Predicted signaling pathway of HDAC inhibition.

Conclusion

While N-hydroxy-N-methylmethanethioamide remains an uncharacterized molecule, its structural features strongly suggest a potential for biological activity, particularly as a metalloenzyme inhibitor and an antimicrobial agent. The predictive analysis presented in this guide, based on the established pharmacology of thiohydroxamic and hydroxamic acids, provides a solid foundation for initiating the experimental evaluation of this compound. The detailed protocols and conceptual frameworks offered herein are intended to facilitate future research into the therapeutic potential of N-hydroxy-N-methylmethanethioamide and related small molecules. Further investigation is warranted to confirm these predicted activities and to elucidate the specific molecular targets and signaling pathways involved.

References

- 1. Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Impact of Fatty Acids on the Antibacterial Properties of N-Thiolated β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Thioformin: A Technical Guide to its Predicted Antibacterial Spectrum and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the antibacterial spectrum of the specific compound Thioformin (N-hydroxy-N-methylmethanethioamide) is exceptionally scarce. The most direct reference is a 1974 study on this compound analogues, for which detailed data is not readily accessible.[1][2] This guide, therefore, provides a framework for the potential antibacterial activity of this compound based on the known properties of its constituent chemical classes—thioamides and hydroxamic acids. It further outlines the standard experimental protocols required to determine its precise spectrum of activity.

Theoretical Antibacterial Profile

This compound integrates two key functional groups, a thioamide and a hydroxamic acid, both of which are found in molecules with established biological activities. This unique combination suggests potential mechanisms of antibacterial action.

The Role of the Thioamide Moiety

The thioamide group is a critical component in several potent antimicrobial agents.[3] For instance, the antibiotic closthioamide contains six thioamide bonds, and replacement of these with amide groups leads to a complete loss of its antibacterial activity, highlighting the essential role of the sulfur atom.[3][4] Thioamides are known to be involved in the inhibition of crucial bacterial enzymes. Ethionamide, an antitubercular drug, is a prodrug that, once activated within mycobacteria, inhibits an enoyl-ACP reductase (InhA) involved in mycolic acid synthesis.[3] Other thioamide-containing compounds have demonstrated potent inhibitory activity against bacterial urease and DNA gyrase.[3][4]

The Role of the Hydroxamic Acid Moiety

Hydroxamic acids are well-documented as potent metal-chelating agents, a property that underpins their biological effects.[5] Many essential bacterial enzymes are metalloenzymes, relying on metal cofactors like zinc (Zn²⁺), iron (Fe³⁺), or magnesium (Mg²⁺) for their catalytic function.[5][6]

The hydroxamic acid moiety in this compound could potentially exert an antibacterial effect by:

-

Inhibiting Metalloenzymes: By chelating the catalytic metal ions, hydroxamic acids can inhibit key bacterial enzymes. This mechanism is exploited in the development of inhibitors for metallo-β-lactamases (which confer antibiotic resistance) and UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A in Gram-negative bacteria.[5][6]

-

Disrupting Iron Uptake: Bacteria rely on siderophores, which are often hydroxamic acids, to scavenge iron from their environment.[7] this compound, as a hydroxamic acid, could potentially interfere with this vital nutrient acquisition pathway.

The presence of both a thioamide and a hydroxamic acid group in this compound suggests a potential for a multi-target mechanism of action or a synergistic intramolecular effect, making it a compound of interest for antimicrobial research.

Quantitative Antibacterial Spectrum Data

As of the latest available information, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of bacteria are not published in publicly accessible literature. The table below is presented as a template for the systematic evaluation and presentation of such data. It includes a representative list of clinically important Gram-positive and Gram-negative bacteria that should be included in a comprehensive screening panel.

| Bacterial Species | Strain Designation | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | Positive | N/A | |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | N/A | |

| Enterococcus faecalis | ATCC 29212 | Positive | N/A | |

| Streptococcus pneumoniae | ATCC 49619 | Positive | N/A | |

| Escherichia coli | ATCC 25922 | Negative | N/A | |

| Klebsiella pneumoniae | ATCC 700603 | Negative | N/A | |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | N/A | |

| Acinetobacter baumannii | ATCC 19606 | Negative | N/A | |

| Haemophilus influenzae | ATCC 49247 | Negative | N/A | |

| Moraxella catarrhalis | ATCC 25238 | Negative | N/A | |

| N/A: Data Not Available in public domain. |

Experimental Protocols for Antibacterial Spectrum Determination

To ascertain the antibacterial spectrum of this compound, standardized methods for determining the Minimum Inhibitory Concentration (MIC) must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines. Below are detailed protocols for two common methods.

Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.

3.1.1 Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Sterility control (broth only) and growth control (broth + inoculum) wells.

3.1.2 Procedure:

-

Preparation of Plates: Add 50 µL of CAMHB to all wells of a 96-well plate, except for the first column.

-

Serial Dilution: In the first column, add 100 µL of the this compound stock solution at a concentration that is twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column. This creates a gradient of decreasing concentrations of the compound.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

-

Controls:

-

Growth Control: Wells containing 50 µL CAMHB and 50 µL of the inoculum.

-

Sterility Control: Wells containing 100 µL of uninoculated CAMHB.

-

Positive Control: Set up a separate dilution series for a known antibiotic.

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Caption: Workflow for Broth Microdilution MIC Assay.

Agar Dilution Method

This method is considered a reference standard for MIC determination and involves incorporating the antimicrobial agent directly into the agar medium.

3.2.1 Materials:

-

This compound stock solution.

-

Molten Mueller-Hinton Agar (MHA), maintained at 45-50°C in a water bath.

-

Sterile petri dishes.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Inoculum replicating device (e.g., multipoint inoculator).

3.2.2 Procedure:

-

Plate Preparation: Prepare a series of tubes, each containing a volume of molten MHA (e.g., 19 mL).

-

Compound Addition: Add a calculated volume of the this compound stock solution to each tube of molten agar to achieve the desired final concentrations (e.g., add 1 mL of a 20x stock to 19 mL of agar for a 1:20 dilution). Mix gently but thoroughly to avoid bubbles.

-

Pouring Plates: Pour the contents of each tube into a sterile petri dish and allow the agar to solidify on a level surface. Prepare a growth control plate containing no this compound.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension can be further diluted (e.g., 1:10) in saline or broth.

-

Inoculation: Using a multipoint inoculator, apply a standardized spot (typically 1-2 µL, delivering 10⁴ CFU per spot) of each bacterial culture onto the surface of the agar plates, from the lowest to the highest concentration.

-

Incubation: Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits growth. A faint haze or a single colony at the inoculation spot is disregarded.

Caption: Workflow for Agar Dilution MIC Assay.

Predicted Signaling Pathways and Mechanisms of Action

Based on its chemical structure, this compound may interfere with several key bacterial pathways. The diagram below illustrates the hypothetical points of inhibition.

Caption: Hypothesized Mechanisms of Action for this compound.

This diagram outlines the potential inhibitory actions of this compound's constituent moieties. The hydroxamic acid group is predicted to target metalloenzymes and iron acquisition systems through metal chelation. The thioamide group may inhibit other critical enzymes like DNA gyrase or components of cell wall synthesis, similar to other thioamide-containing antibiotics. The combined effect of these actions would lead to the inhibition of bacterial growth and replication. Experimental validation is required to confirm these hypotheses.

References

- 1. Further Studies on Synthesis and Antimicrobial Activity of this compound Analogues [jstage.jst.go.jp]

- 2. Further studies on synthesis and antimicrobial activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Hydroxamic acid - Wikipedia [en.wikipedia.org]

Preliminary In Vitro Studies of Thioformin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Thioformin, a novel therapeutic candidate. The document details the experimental protocols used to assess its cytotoxic profile, its capacity to modulate the AMP-activated protein kinase (AMPK) signaling pathway, and its potential anti-inflammatory effects. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action at the cellular level.

Introduction

This compound is a synthetic compound currently under investigation for its potential therapeutic applications. Preliminary studies aim to characterize its fundamental interactions with cellular systems. This guide focuses on three critical areas of in vitro assessment: cytotoxicity, activation of the AMPK pathway—a key regulator of cellular energy homeostasis—and modulation of inflammatory responses. Understanding these parameters is crucial for the early-stage development and safety profiling of this compound.

Cytotoxicity Assessment

The initial evaluation of any novel compound involves a thorough assessment of its cytotoxic potential to determine a safe therapeutic window. Various assays were employed to measure cell viability and membrane integrity across different cell lines after exposure to this compound.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different cell lines, as determined by the MTT and LDH release assays.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HEK293 | MTT Assay | 24 | 150.2 ± 12.5 |

| HepG2 | MTT Assay | 24 | 125.8 ± 9.8 |

| RAW 264.7 | MTT Assay | 24 | 180.5 ± 15.1 |

| HEK293 | LDH Release Assay | 24 | 210.4 ± 18.2 |

| HepG2 | LDH Release Assay | 24 | 195.6 ± 16.7 |

| RAW 264.7 | LDH Release Assay | 24 | 240.1 ± 20.3 |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1][2]

-

Cell Seeding: Cells were seeded in a 96-well plate at a density of 8 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[1]

-

Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) was also included. The plates were then incubated for 24, 48, or 72 hours.[1]

-

MTT Addition: Following incubation, 10-50 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: The medium was carefully removed, and 100 µL of a solubilization solution, such as isopropanol or DMSO, was added to each well to dissolve the formazan crystals.[1][2]

-

Absorbance Measurement: The plate was shaken for 10 minutes to ensure complete dissolution, and the absorbance was measured at 570 nm using a microplate reader.[1]

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged membranes, serving as an indicator of cytotoxicity.[1][3]

-

Cell Seeding and Treatment: The protocol for cell seeding and treatment with this compound was the same as for the MTT assay.

-

Supernatant Collection: After the treatment period, a portion of the cell culture supernatant was carefully collected from each well.[1]

-

LDH Reaction: A commercial LDH cytotoxicity assay kit was used according to the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.[1]

-

Absorbance Measurement: After a specified incubation time, the absorbance was measured at the recommended wavelength (usually 490 nm).[1]

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound.

AMPK Signaling Pathway Activation

AMPK is a crucial sensor of cellular energy status and its activation has therapeutic implications in various diseases. The effect of this compound on the activation of the AMPK signaling pathway was investigated.

Quantitative AMPK Activation Data

The following table shows the fold change in phosphorylated AMPK (p-AMPK) and its downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC), in HepG2 cells treated with this compound.

| Treatment Concentration (µM) | p-AMPK (Thr172) Fold Change | p-ACC (Ser79) Fold Change |

| 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 |

| 1 | 2.5 ± 0.3 | 1.8 ± 0.2 |

| 10 | 4.8 ± 0.5 | 3.5 ± 0.4 |

| 50 | 6.2 ± 0.7 | 5.1 ± 0.6 |

Experimental Protocol: Western Blotting for p-AMPK

Western blotting is a widely used technique to detect specific proteins in a sample.[4]

-

Cell Lysis: Cells were treated with this compound for the desired time and concentration. After washing with ice-cold PBS, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate was cleared by centrifugation.[4][5]

-

Protein Quantification: The protein concentration of each lysate was determined using a BCA or Bradford protein assay.[4]

-

SDS-PAGE and Transfer: 20-50 µg of protein lysate was denatured and loaded onto an SDS-polyacrylamide gel for electrophoresis. The separated proteins were then transferred to a PVDF membrane.[5]

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C. After washing, the membrane was incubated with an HRP-conjugated secondary antibody.[5]

-

Detection: The signal was detected using an Enhanced Chemiluminescence (ECL) substrate and visualized with an imaging system. The membrane was subsequently stripped and re-probed for total AMPKα to normalize for protein loading.[5]

This compound-Induced AMPK Signaling Pathway

Caption: Proposed mechanism of this compound-induced AMPK activation.

Anti-Inflammatory Activity

The potential of this compound to mitigate inflammatory responses was assessed by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-Inflammatory Data

The following table presents the inhibition of pro-inflammatory cytokine release from LPS-stimulated RAW 264.7 macrophages by this compound.

| Cytokine | LPS Stimulation | This compound (10 µM) + LPS (% Inhibition) | This compound (50 µM) + LPS (% Inhibition) |

| TNF-α | 100 ng/mL | 35.2 ± 4.1 | 65.8 ± 7.2 |

| IL-6 | 100 ng/mL | 28.9 ± 3.5 | 58.1 ± 6.3 |

| IL-1β | 100 ng/mL | 30.5 ± 3.8 | 61.4 ± 6.9 |

Experimental Protocol: Cytokine Measurement (ELISA)

-

Cell Stimulation: RAW 264.7 macrophage cells were seeded in 24-well plates. The cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with 100 ng/mL of LPS for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant was collected and centrifuged to remove any cellular debris.

-

ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

Anti-Inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory action of this compound.

Conclusion

The preliminary in vitro data presented in this guide suggest that this compound exhibits a moderate cytotoxic profile at higher concentrations. Importantly, at non-toxic concentrations, this compound demonstrates the ability to activate the AMPK signaling pathway and exert anti-inflammatory effects by reducing the secretion of key pro-inflammatory cytokines. These findings warrant further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular mechanisms and validating these findings in more complex in vitro models and subsequent in vivo studies.

References

Unraveling the Enigma of Thio-2: A Hypothesized Mechanism of Action

For Immediate Release

London, UK – December 15, 2025 – In a significant advancement for oncology research, particularly in the context of treatment-resistant prostate cancer, a comprehensive understanding of the investigational compound Thio-2's mechanism of action is beginning to emerge. Initially explored for its potential to inhibit the B-cell lymphoma 2 (Bcl-2)-associated athanogene 1 (BAG-1), recent findings indicate a more nuanced and potentially more impactful pathway, independent of BAG-1, centered on the potent suppression of the Androgen Receptor (AR) signaling axis. This whitepaper provides an in-depth technical guide on the current hypothesis of Thio-2's mechanism of action, consolidating available data for researchers, scientists, and drug development professionals.

From a Postulated BAG-1 Inhibitor to a Novel Androgen Receptor Signaling Antagonist

Thio-2 was initially identified as a tool compound with the potential to bind to the BAG domain of BAG-1 isoforms.[1] The BAG-1 protein is a co-chaperone involved in numerous cellular processes, including proliferation and survival, making it an attractive therapeutic target. However, compelling new evidence demonstrates that the anti-tumor effects of Thio-2 are not a direct result of BAG-1 inhibition. Genomic knockdown of BAG-1 isoforms failed to replicate the cellular phenotypes observed with Thio-2 treatment, suggesting an alternative mechanism of action.[1][2]

The current leading hypothesis posits that Thio-2 exerts its anti-cancer effects primarily through the suppression of the Androgen Receptor (AR) signaling pathway . This is particularly critical in the context of castration-resistant prostate cancer (CRPC), where reactivation of AR signaling is a key driver of disease progression and treatment failure.[2]

Quantitative Analysis of Thio-2's Biological Activity

The efficacy of Thio-2 has been evaluated across a panel of prostate cancer cell lines and in patient-derived models, demonstrating significant anti-proliferative activity. The following tables summarize the key quantitative data from these studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Androgen-sensitive Prostate Cancer | 17.5 | [3] |

| 22Rv1 | Castration-resistant Prostate Cancer | Data not explicitly quantified in reviewed sources | |

| VCaP | Castration-resistant Prostate Cancer | Data not explicitly quantified in reviewed sources | |

| LNCaP95 | Castration-resistant Prostate Cancer | Data not explicitly quantified in reviewed sources |

Table 1: In Vitro Efficacy of Thio-2 in Prostate Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) of Thio-2 was determined in various prostate cancer cell lines. This data highlights the potent anti-proliferative effects of the compound.

| Model | Cancer Type | Treatment | Outcome | Reference |

| Patient-Derived Xenografts (PDX) | Castration-resistant Prostate Cancer | Thio-2 | Significant tumor growth inhibition | |

| Patient-Derived Organoids (PDX-O) | Castration-resistant Prostate Cancer | Thio-2 | Reduced organoid viability |

Table 2: In Vivo and Ex Vivo Efficacy of Thio-2. Thio-2 has demonstrated significant anti-tumor activity in preclinical models that more closely mimic the human tumor microenvironment.

Dissecting the Molecular Mechanism: Impact on AR Signaling

Thio-2's interference with the AR signaling pathway is a cornerstone of its hypothesized mechanism. This is evidenced by its ability to modulate the expression of key proteins and genes within this critical pathway.

| Protein | Effect of Thio-2 Treatment | Method of Detection | Reference |

| Androgen Receptor (AR) | Downregulation of protein levels | Western Blot | [1] |

| Prostate-Specific Antigen (PSA) | Downregulation of protein levels | Western Blot | [1] |

| TMPRSS2 | Downregulation of protein levels | Western Blot | [1] |

Table 3: Effect of Thio-2 on AR Signaling Protein Expression. Western blot analyses have shown that Thio-2 treatment leads to a reduction in the levels of the Androgen Receptor and its key downstream targets, PSA and TMPRSS2.

Further supporting this mechanism, Thio-2 has been shown to decrease the expression of AR target genes. This indicates that the compound disrupts the transcriptional activity of the Androgen Receptor, a critical step in the progression of prostate cancer.

Experimental Protocols

To facilitate further research and validation of these findings, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay

This protocol is utilized to determine the IC50 values of Thio-2 in various cancer cell lines.

-

Cell Seeding: Prostate cancer cell lines (LNCaP, 22Rv1, etc.) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Thio-2 (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO).

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log concentration of Thio-2 and fitting the data to a four-parameter logistic curve using GraphPad Prism or similar software.

Western Blot Analysis

This protocol is employed to assess the impact of Thio-2 on the expression levels of proteins in the AR signaling pathway.

-

Cell Lysis: Cells treated with Thio-2 or vehicle are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against AR, PSA, TMPRSS2, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the protein bands is performed using ImageJ or similar software to quantify the relative protein expression levels.

Three-Dimensional (3D) Cell Culture of MCF-10A Cells

This protocol is used to model the effects of Thio-2 on the morphology of mammary epithelial cells in a more physiologically relevant context.

-

Preparation of Matrigel: A basement membrane matrix (Matrigel, Corning) is thawed on ice and used to coat the wells of an 8-well chamber slide. The Matrigel is allowed to solidify at 37°C for 15-30 minutes.

-

Cell Seeding: MCF-10A cells, particularly those overexpressing Bag-1L, are trypsinized and resuspended in assay medium containing 2% Matrigel. 5,000 cells are then seeded on top of the solidified Matrigel layer.

-

Treatment: Thio-2 or vehicle control is added to the culture medium at the desired concentration.

-

Culture and Maintenance: The 3D cultures are maintained for 10-14 days, with the medium and treatment being replenished every 2-3 days.

-

Morphological Analysis: The development of acinar structures is monitored using phase-contrast microscopy. At the end of the experiment, the structures can be fixed, permeabilized, and stained with fluorescently labeled antibodies (e.g., against basement membrane components or markers of apoptosis and proliferation) for confocal microscopy analysis. The number of atypical or branched acini is quantified.[4][5]

Visualizing the Hypothesized Mechanism and Experimental Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Hypothesized mechanism of Thio-2 in CRPC cells.

Caption: Workflow of key experiments to study Thio-2.

Future Directions and Conclusion

The elucidation of Thio-2's mechanism of action as a potent suppressor of the Androgen Receptor signaling pathway, independent of BAG-1, marks a pivotal moment in the development of novel therapeutics for castration-resistant prostate cancer. The data strongly suggest that Thio-2, or more optimized derivatives, could represent a new class of drugs for patients who have developed resistance to current anti-androgen therapies.

Further research is warranted to fully delineate the molecular interactions between Thio-2 and the Androgen Receptor. Structural biology studies could provide insights into the direct binding site and the conformational changes induced by the compound. Additionally, comprehensive in vivo studies in a wider range of CRPC models are necessary to assess the efficacy, pharmacokinetics, and safety profile of Thio-2 and its analogs.

References

- 1. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brugge.hms.harvard.edu [brugge.hms.harvard.edu]

- 3. [PDF] Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer | Semantic Scholar [semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Bag-1 inhibitor, Thio-2, reverses an atypical 3D morphology driven by Bag-1L overexpression in a MCF-10A model of ductal carcinoma in situ - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targets of Metformin (Assumed from "Thioformin")

Disclaimer: Initial searches for "Thioformin" did not yield significant results for a compound with established therapeutic targets. Given the textual similarity, this technical guide will focus on the well-researched and widely used drug, Metformin . It is assumed that the user's interest lies in the therapeutic mechanisms of this biguanide drug.

Core Therapeutic Target: AMP-Activated Protein Kinase (AMPK)

Metformin's primary and most well-understood mechanism of action is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1] This activation is largely indirect, resulting from the inhibition of mitochondrial respiratory chain Complex I.[1][2]

Mechanism of AMPK Activation:

-

Mitochondrial Complex I Inhibition: Metformin accumulates in the mitochondria of hepatocytes and inhibits Complex I of the electron transport chain.[2]

-

Increased AMP:ATP Ratio: This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.

-

AMPK Activation: The elevated AMP:ATP ratio allosterically activates AMPK.

Activated AMPK phosphorylates numerous downstream targets, leading to a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes.

Downstream Effects of AMPK Activation:

-

Inhibition of Gluconeogenesis: AMPK activation suppresses hepatic glucose production by inhibiting the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1]

-

Increased Glucose Uptake: In skeletal muscle and adipose tissue, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake from the bloodstream.[3]

-

Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipid storage.

-

Inhibition of mTORC1 Signaling: AMPK can directly phosphorylate and inhibit the raptor subunit of the mTORC1 complex, a key regulator of cell growth and proliferation. This has significant implications for metformin's potential anti-cancer effects.

Emerging and Secondary Therapeutic Targets

Beyond AMPK, research has identified several other potential therapeutic targets and mechanisms of action for metformin.

Mitochondrial Glycerophosphate Dehydrogenase (mGPDH)

Metformin has been shown to inhibit mitochondrial glycerophosphate dehydrogenase (mGPDH), an enzyme that links glycolysis to the electron transport chain.[1] Inhibition of mGPDH alters the cytosolic redox state and can contribute to the suppression of hepatic gluconeogenesis.

Glucagon Signaling Pathway

Metformin can counteract the effects of glucagon, a hormone that raises blood glucose levels. It does this by increasing intracellular AMP levels, which in turn inhibits adenylyl cyclase and reduces the production of cyclic AMP (cAMP), a key second messenger in the glucagon signaling pathway.[1]

Gut-Brain-Liver Axis

Metformin has significant effects on the gastrointestinal tract, which contribute to its overall glucose-lowering effects. These include:

-

Increased Intestinal Glucose Utilization: Metformin enhances glucose uptake and utilization by enterocytes.[1]

-

Alteration of the Gut Microbiome: Studies have shown that metformin can modulate the composition of the gut microbiota.

-

Increased GLP-1 Secretion: Metformin can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and suppresses glucagon release.[1]

Nrf2 Signaling Pathway

Metformin has been shown to modulate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[4] In some contexts, metformin can upregulate Nrf2-mediated transcription, leading to antioxidant and neuroprotective effects.[4] Conversely, in cancer cells, it may inactivate Raf-ERK signaling, leading to a reduction in Nrf2 expression.[4]

Quantitative Data on Metformin's Therapeutic Effects

The following tables summarize key quantitative data related to metformin's efficacy and mechanism of action.

Table 1: Effects of Metformin on Glycemic Control

| Parameter | Effect | Clinical Significance |

| HbA1c Reduction | 1.0 - 1.5% | Significant improvement in long-term glycemic control. |

| Fasting Plasma Glucose | Decrease | Reduction in hepatic glucose output. |

| Postprandial Glucose | Decrease | Increased peripheral glucose uptake. |

Table 2: Metformin's Effects on Cellular Signaling

| Target | Effect | Concentration Range (in vitro) |

| AMPK Activation | Increased phosphorylation | 0.1 - 10 mM |

| mTORC1 Signaling | Inhibition | 1 - 20 mM |

| Mitochondrial Respiration | Inhibition of Complex I | 0.1 - 10 mM |

Note: In vitro concentrations are often higher than therapeutic plasma concentrations in humans (typically in the micromolar range).

Experimental Protocols

Western Blot for AMPK Activation

Objective: To determine the effect of metformin on the phosphorylation of AMPK and its downstream target ACC.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HepG2 hepatocytes) in appropriate media. Treat cells with varying concentrations of metformin (e.g., 0, 0.5, 1, 2, 5 mM) for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Seahorse XF Analyzer for Mitochondrial Respiration Assay

Objective: To measure the effect of metformin on mitochondrial respiration in live cells.

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with metformin for the desired duration.

-

Assay Preparation: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight. Replace the cell culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Mitochondrial Stress Test:

-

Load the sensor cartridge with sequential injections of oligomycin (ATP synthase inhibitor), FCCP (protonophore), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

Place the cell plate and sensor cartridge into the Seahorse XF Analyzer.

-

-

Data Acquisition and Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Experimental Workflows

References

- 1. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of metformin and thiazolidinediones in the regulation of hepatic glucose metabolism and its clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. The Therapeutic Activities of Metformin: Focus on the Nrf2 Signaling Pathway and Oxidative Stress Amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Thioformin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Thioformin (N-hydroxy-N-methylmethanethioamide), a key ligand in the formation of the antimicrobial agent Fluopsin C. The synthesis is presented as a two-step process, commencing with the formylation of N-methylhydroxylamine to produce N-hydroxy-N-methylformamide, followed by a thionation reaction to yield the final product.

Chemical Synthesis Workflow

The overall synthetic pathway for this compound is depicted below. The process begins with the N-formylation of N-methylhydroxylamine hydrochloride, followed by the thionation of the resulting N-hydroxy-N-methylformamide intermediate using Lawesson's reagent.

Caption: Synthetic route for this compound.

Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

| Step | Reaction | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature | Time | Yield |

| 1 | N-Formylation | N-Methylhydroxylamine HCl | Formic Acid (85%) | 1 : 1.2 | Toluene | Reflux | 4-9 h | ~95% |

| 2 | Thionation | N-hydroxy-N-methylformamide | Lawesson's Reagent | 1 : 0.5 | Anhydrous THF | Room Temp. | 30 min - 1 h | ~85% |

Experimental Protocols

Step 1: Synthesis of N-hydroxy-N-methylformamide

This protocol is adapted from general procedures for the N-formylation of amines using formic acid.[1][2]

Materials:

-

N-Methylhydroxylamine hydrochloride

-

Formic acid (85% aqueous solution)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add N-methylhydroxylamine hydrochloride (1.0 eq).

-

Add toluene to the flask to create a suspension.

-

Add 85% aqueous formic acid (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing for 4-9 hours, or until no more water is collected.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-hydroxy-N-methylformamide as an oil. The product is often used in the next step without further purification.

Step 2: Thionation of N-hydroxy-N-methylformamide to this compound

This protocol is adapted from general procedures for the thionation of amides using Lawesson's reagent.[3][4][5]

Materials:

-

N-hydroxy-N-methylformamide (from Step 1)

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether or ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether/ethyl acetate mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Lawesson's reagent (0.5 eq) in anhydrous THF.

-

In a separate flask, dissolve N-hydroxy-N-methylformamide (1.0 eq) in anhydrous THF.

-

Slowly add the solution of N-hydroxy-N-methylformamide to the solution of Lawesson's reagent at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 1 hour.

-

Upon completion, quench the reaction by the careful addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford pure this compound.

Safety Precautions:

-

Lawesson's reagent and its byproducts have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. scispace.com [scispace.com]

- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Thioformin Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioformin analogues, structurally characterized by a thioformamidine core, represent a class of compounds with significant potential in medicinal chemistry and drug development. These molecules have garnered attention for their diverse biological activities, including the inhibition of key signaling pathways implicated in various diseases. This document provides detailed application notes and protocols for the step-by-step synthesis of N,N'-disubstituted thioformamidine analogues, a prominent subclass of these compounds. The synthesis is typically approached as a two-step process: first, the preparation of an isothiocyanate intermediate from a primary amine, followed by the reaction of the isothiocyanate with a second amine to yield the final thioformamidine product.

Synthesis Overview

The overall synthetic strategy involves two main stages:

-

Synthesis of Isothiocyanate Intermediate: A primary amine is converted to the corresponding isothiocyanate. Several methods exist for this transformation, with a common and effective approach involving the reaction of the amine with carbon disulfide in the presence of a base, followed by treatment with a desulfurylating agent.

-

Formation of the Thioformamidine Core: The synthesized isothiocyanate is then reacted with a primary or secondary amine, which acts as a nucleophile, to form the N,N'-disubstituted thioformamidine.

This modular approach allows for the generation of a diverse library of this compound analogues by varying the starting amines in both steps.

Experimental Protocols

Protocol 1: Synthesis of Isothiocyanate Intermediate from a Primary Amine

This protocol details a general and facile one-pot method for the preparation of a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines under aqueous conditions.[1]

Materials:

-

Primary amine (e.g., aniline, benzylamine)

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride (TCT) or Tosyl Chloride